molecular formula C7H4BrF2NO B1403420 3-Bromo-2,5-difluorobenzamide CAS No. 1807071-07-3

3-Bromo-2,5-difluorobenzamide

Cat. No. B1403420
M. Wt: 236.01 g/mol
InChI Key: QLQHCHOZUYQYFN-UHFFFAOYSA-N
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Description

3-Bromo-2,5-difluorobenzamide is a chemical compound . Its CAS number is 1807071-07-3 . It’s important to note that the exact chemical formula is not available .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods . These methods include Density Functional Theory (DFT), Hartree-Fock (HF) methods, and topological Atoms in Molecules (AIM) approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, the molecular weight of a similar compound, 3-Bromo-2,6-difluorobenzamide, is 236.02 .

Scientific Research Applications

In Photosynthetic Research

3-Bromo-2,5-difluorobenzamide and its derivatives have been studied for their inhibitory effects on photosynthetic electron transport (PET), particularly in the photosynthetic apparatus. These compounds, due to their structural properties, can interact with chlorophyll a and aromatic amino acids, primarily affecting photosystem 2. This interaction has potential implications for understanding the mechanics of photosynthesis and designing inhibitors with specific characteristics based on compound lipophilicity and electronic properties of substituents (Kráľová et al., 2013).

In Solid State Chemistry

The structural, thermal, and mechanical properties of polymorphs of fluorinated amides, closely related to 3-Bromo-2,5-difluorobenzamide, have been quantitatively investigated. These studies highlight the significance of short, linear C-H⋅⋅⋅F intermolecular interactions in the solid state and how the formation of polymorphs can be regulated, which is crucial for the development of materials with specific mechanical properties (Mondal et al., 2017).

In Crystallography

Research on crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo derivatives, has contributed to our understanding of molecular geometries and intermolecular interactions in crystalline materials. These studies help in the design and synthesis of materials with desired physical and chemical properties by elucidating the dihedral angles between benzene rings and how these angles influence the material's characteristics (Suchetan et al., 2016).

In Antibacterial Research

The design and synthesis of 3-substituted 2,6-difluorobenzamide derivatives, which include structural motifs similar to 3-Bromo-2,5-difluorobenzamide, have shown promising antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. These derivatives act as FtsZ inhibitors, targeting bacterial cell division, which offers a potential pathway for developing new antibacterial agents (Bi et al., 2017).

In Antioxidant Studies

Studies on bromophenol derivatives, which share some structural similarities with 3-Bromo-2,5-difluorobenzamide, have demonstrated significant scavenging activity against radicals. These findings indicate the potential of such compounds in developing natural antioxidants for use in food and pharmaceutical industries (Li et al., 2012).

Safety And Hazards

Based on the available data, 3-Bromo-2,5-difluorobenzamide may be hazardous. It’s advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

While specific future directions for 3-Bromo-2,5-difluorobenzamide are not mentioned, there are expectations for many novel applications of similar compounds in the future .

Relevant Papers There are several papers related to the study of similar compounds . These papers discuss various aspects such as synthesis, molecular structure, chemical reactions, and more.

properties

IUPAC Name

3-bromo-2,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQHCHOZUYQYFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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